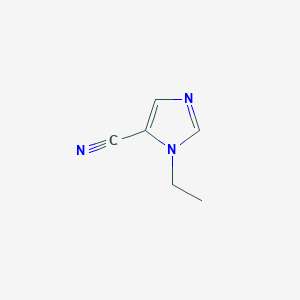
1-ethyl-1H-imidazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group and a nitrile group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound may vary, but typically involve similar cyclization reactions with careful control of temperature, pressure, and catalysts to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: 1-ethyl-1H-imidazole-5-amine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-ethyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The nitrile group can interact with nucleophilic sites in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-imidazole-5-carbonitrile
- 1-Propyl-1H-imidazole-5-carbonitrile
- 1-Butyl-1H-imidazole-5-carbonitrile
Comparison: 1-Ethyl-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-methyl-1H-imidazole-5-carbonitrile, the ethyl group provides different steric and electronic properties, potentially leading to variations in reactivity and interaction with biological targets. Similarly, longer alkyl chains in 1-propyl-1H-imidazole-5-carbonitrile and 1-butyl-1H-imidazole-5-carbonitrile may affect solubility and membrane permeability, impacting their applications .
Eigenschaften
Molekularformel |
C6H7N3 |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
3-ethylimidazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-8-4-6(9)3-7/h4-5H,2H2,1H3 |
InChI-Schlüssel |
FVTZMXXRQCCNLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


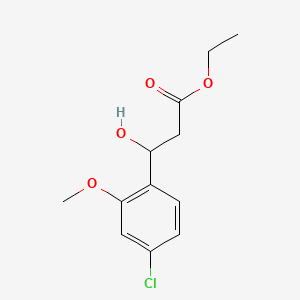
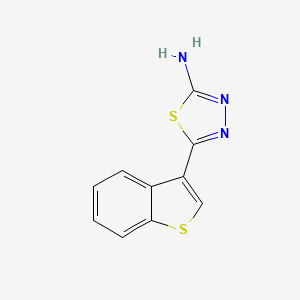

![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
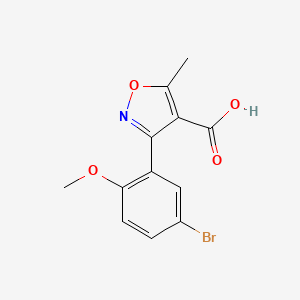

![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
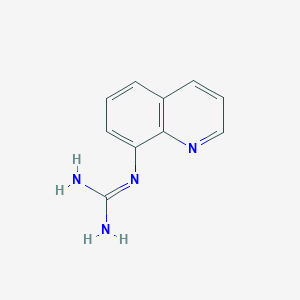

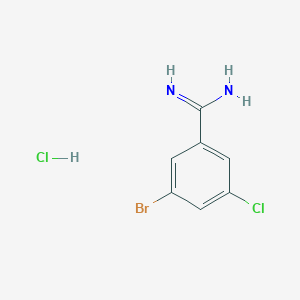

![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)

